1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide -

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Catalog Number: EVT-4760624
CAS Number:
Molecular Formula: C19H20FN3O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N 1 -(4-Aminobenzoyl)-1-methyl-3-phenyl-4(N-4-sulfamoylphenylazo)-1, 2-diazole

    Compound Description: This compound was synthesized as a novel derivative containing a sulfanilamide moiety and a 1,2-diazole ring. [] In vitro and in vivo studies revealed moderate anti-inflammatory activity and diuretic properties. []

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

    Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding (Ki = 2 nM) and subnanomolar activity in blocking viral entry. [] It demonstrates excellent antiviral potency against a range of primary HIV-1 isolates. [] SCH 351125 exhibits good oral bioavailability in rats, dogs, and monkeys. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

    Compound Description: AM-0687 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. [] It showed promising results in in vivo pharmacodynamic studies and demonstrated efficacy in reducing IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []

(1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

    Compound Description: EMTPP acts as a mechanism-based inactivator of cytochrome P450 2D6. [] This inactivation is NADPH- and EMTPP-dependent, exhibiting a Ki of 5.5 μM and a kinact of 0.09 min−1. [] EMTPP forms an apoprotein adduct with P450 2D6. []

    Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) known for its poor water solubility. [] To improve its biopharmaceutical properties, a cocrystal of piroxicam with benzoic acid was synthesized using a green eutectic solvent. [] This cocrystal exhibited a 3-fold increase in solubility and a 15-fold improvement in oral bioavailability in rats compared to pure piroxicam. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    Compound Description: The crystal structure of this compound was determined, revealing a pyrazole core, a pyridine ring, and multiple halogen substitutions. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist currently under clinical development as a potential treatment for anxiety and mood disorders. [] PET studies showed that DU 125530 exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching a maximum occupancy of around 80%. []

[N(E),aS]-2-(Diphenylphosphino)-α-methyl-N-(phenyl-2-pyridinyl-methylene)-benzenemethanamine

    Compound Description: This chiral P,N,N-ligand is used in copper-catalyzed asymmetric propargylic substitution and cycloaddition reactions. []

Bis{1-[[(3-ethyl-6-methyl-2-pyridinyl)imino]methylenyl]-2-naphthalenolato-N,O}nickel(II)

    Compound Description: This nickel(II) complex, synthesized and characterized by IR spectroscopy and X-ray diffraction, functions as a catalyst for norbornene vinyl addition polymerization. [] The complex exhibits high activity when used with methylaluminoxane (MAO) as a cocatalyst. []

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridinyl)-2,3-dihydroquinazolin-4(1H)-one Derivatives

    Compound Description: A series of these quinazolinone derivatives were synthesized and evaluated for their potential as anticancer agents targeting P38 alpha and ALK2 kinases. [] Molecular docking studies identified several derivatives with promising binding affinities to these kinases. []

    Compound Description: Imanitib mesylate is an antileukemic drug used in cancer therapy. [] A new crystalline η-modification of this drug was developed and characterized. [] This modification shows a unique set of planar distances and thermal behavior, suggesting potential advantages in drug formulation and delivery. []

Molecular Salts of 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide

    Compound Description: Novel molecular salts of this compound, including (D)-tartrate, (L)-tartrate, succinate, and malonate salts, were investigated. [] These salts may offer improved pharmaceutical properties, such as solubility and bioavailability, compared to the parent compound. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide Salt Forms

    Compound Description: Various acid addition salts of this compound were investigated, including hydrochloride, citrate, malate, fumarate, succinate, benzoate, benzenesulfonate, pamoate, formate, malonate, 1,5-naphthalene disulfonate, salicylate, cyclohexane sulfamate, lactate, mandelate, glutarate, adipate, squaric acid salt, vanillin salt, oxaloacetate, ascorbate, and sulfate. [] This exploration aimed to identify salt forms with improved physicochemical properties. []

Bis[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol]-bis[5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinato]manganese(II)

    Compound Description: This complex combines Fluconazole and Imazethapyr, an antifungal and herbicide respectively, with a manganese(II) ion. [] Crystallographic analysis revealed a distorted octahedral coordination around the manganese. []

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine and Analogues

    Compound Description: A series of these compounds were synthesized and evaluated as potential PET imaging agents for nicotinic acetylcholine receptors (nAChRs). [] These compounds exhibit high affinities for nAChRs and possess greater lipophilicity compared to 2-[(18)F]fluoro-A-85380, a known PET radiotracer. []

[(11)C][O-Methyl-3H]-N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

    Compound Description: WAY-100635 serves as a selective radioligand for positron emission tomography (PET) imaging studies to assess 5-HT(1A) receptor occupancy in the brain. [] It exhibits high affinity for 5-HT(1A) receptors. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib) Formulations

    Compound Description: Nilotinib, an anticancer drug, often exhibits poor solubility, hindering its bioavailability. [] Novel pharmaceutical formulations were developed using organic acids as solubilizing agents to enhance nilotinib's solubility and bioavailability while mitigating the food effect on its absorption. []

Dendritic Compound of Triphenylene-2,6,10-trione Ketal-Tri-{2,2-di-((N-methyl-N-(4-pyridinyl)amino)methyl)-1,3-propanediol}

    Compound Description: This novel dendritic compound was synthesized and employed as an easily recyclable catalyst for Morita-Baylis-Hillman reactions, demonstrating good catalytic activity and recyclability. []

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

    Compound Description: This compound was identified as a genotoxic impurity in the synthesis of Nevirapine, an HIV-1 reverse transcriptase inhibitor. [] A sensitive LC-MS/MS method was developed and validated for its detection and quantification in Nevirapine drug substance. []

    Compound Description: A novel family of aromatic co-polyamides was synthesized using 4,4′-oxydianiline, isophthaloyl chloride, and 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide. [] These polymers were further modified by quaternization and anion substitution, resulting in polyelectrolytes with potential applications in desalination membranes. []

5-(Heteroaryl)-1-(2',4'-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Derivatives

    Compound Description: A series of these compounds were designed and synthesized as potential CB1 receptor antagonists for the treatment of obesity. [] The researchers explored the bioisosteric replacement of an aryl substituent with a 2-thienyl or a pyridinyl moiety on the pyrazole ring to enhance CB1 receptor antagonism and reduce blood-brain barrier permeation. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

    Compound Description: ICA-105574 acts as a potent and efficacious activator of hERG potassium channels. [] This compound effectively removes hERG channel inactivation, leading to a significant increase in current amplitudes. []

Methyl N-[5[[4-(2-Pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate (CDRI Comp. 81-470)

    Compound Description: CDRI Comp. 81-470 is a broad-spectrum anthelmintic agent. [, ] Pharmacokinetic studies in rats revealed differences in bioavailability between suspension and solution formulations. [] The compound significantly inhibits glucose uptake and energy metabolism in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

    Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various cancers. [] A resistant cell line (HCT 116R) was developed by exposing the colorectal cancer cell line HCT 116 to increasing concentrations of SCH66336. [] The resistant cells exhibited increased phosphorylation of mTOR and elevated levels of Akt1 and Akt2, suggesting a potential mechanism of resistance. []

5-Methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl)-1H-benzimidazole (Omeprazole)

    Compound Description: The crystal structure of Omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders, was determined. []

(R-(E,E))-5-(4-Methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide

    Compound Description: This compound acts as a potent PAF (platelet-activating factor) antagonist. [] It was synthesized using a multi-step approach involving a key intermediate, (S)-α-methyl-3-pyridinebutanol. []

    Compound Description: A series of methyl E- and Z-3-(pyridinyl)-2-propenoates, their N-oxides, and their corresponding epoxides were synthesized and tested for their biological activity. [] While these compounds were inactive against P388 leukemia cells, they served as valuable intermediates in exploring structure-activity relationships. []

4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

    Compound Description: This aminothiazole derivative incorporates a 1H-1,2,4-triazole unit and was synthesized as part of a research program seeking novel antitumor agents. []

2-Benzoyl-N-aminohydrazinecarbothioamide Derivatives

    Compound Description: A series of N-alkylamine- and N-cycloalkylamine-derived 2-benzoyl-N-aminohydrazinecarbothioamides were synthesized and characterized. [] These compounds served as intermediates in the preparation of various heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazole-5(4H)thiones. []

Tetrahydro-N-methyl-2-(2-pyridinyl)-2-thiophenecarbothioamide (Picartamide)

    Compound Description: The crystal structure of Picartamide was determined, revealing a tetrahydrothiophene ring linked to a thiocarboxamide group and a pyridine ring. []

N-(1,1-Dimethylethyl)-N'-[2-(4-pyridinyl)-4-pyrimidinyl]urea (Win 40,882)

    Compound Description: Win 40,882 was investigated for its absorption, disposition, and metabolism in rats and dogs. [] It exhibited a two-compartment pharmacokinetic model and underwent extensive metabolism, primarily involving oxidation of the tert-butyl group. []

Imidazo[1,2-a]pyridine Derivatives as VEGF-R2 Inhibitors

    Compound Description: A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2), a key target for anti-angiogenic therapy in cancer. [] These compounds exhibited potent inhibitory activity against VEGF-R2 and showed promising antitumor effects in preclinical models. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B, an aminofurazan-based Rho kinase inhibitor, demonstrated potent pulmonary vasodilator effects in rats, both under baseline conditions and when pulmonary vascular resistance was elevated. [] Chronic treatment with SB-772077-B also attenuated the development of pulmonary hypertension induced by monocrotaline. []

Properties

Product Name

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

IUPAC Name

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H20FN3O2/c1-13-6-9-21-17(12-13)22-18(24)14-7-10-23(11-8-14)19(25)15-4-2-3-5-16(15)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,22,24)

InChI Key

KYBHVOAQFYPRAM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.